molecular formula C10H10ClN3 B1586672 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine CAS No. 40401-41-0

1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

Cat. No. B1586672
CAS RN: 40401-41-0
M. Wt: 207.66 g/mol
InChI Key: YQXLXMSDCGPOLM-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Other methods include the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .

Physical And Chemical Properties Analysis

Scientific Research Applications

Antimicrobial and Anticancer Applications

A study conducted by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized derivatives of 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, demonstrating significant antimicrobial and anticancer activities. These compounds showed higher anticancer activity than the reference drug, doxorubicin, indicating potential for medical applications in these areas (Hafez, El-Gazzar, & Al-Hussain, 2016).

Structural and Molecular Studies

Kumarasinghe, Hruby, and Nichol (2009) focused on the regiospecific synthesis of pyrazole derivatives, including those related to 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. Their work highlights the challenges in identifying the correct isomers of these compounds and the importance of crystallographic analysis for accurate structure determination (Kumarasinghe, Hruby, & Nichol, 2009).

Synthesis and Characterization

Research by Titi et al. (2020) involved synthesizing and characterizing pyrazole derivatives, including 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, for potential applications in treating breast cancer and microbial infections. They also employed various analytical techniques, including single crystal X-ray crystallography, for compound identification (Titi et al., 2020).

Application in Chemistry and Crystallography

Sharma, Jadeja, Kant, and Gupta (2014) synthesized a Schiff base derived from 4-acylpyrazolone and 2-aminophenol, providing insights into the crystal structure of such compounds. This research is relevant for understanding the chemical and physical properties of pyrazole derivatives (Sharma et al., 2014).

Safety and Hazards

MCPP is considered hazardous, with potential effects on skin, eyes, and respiratory system. It is toxic if swallowed and may cause skin and eye irritation. Proper protective measures are essential when handling this compound .

Future Directions

Despite challenges in translational drug development for FXS, ongoing research explores new mechanistic drug approaches. Learning from past trials, improving outcome measures, and identifying readily modulated drug targets are crucial for future treatment development efforts .

properties

IUPAC Name

2-(3-chlorophenyl)-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-7-5-10(12)14(13-7)9-4-2-3-8(11)6-9/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXLXMSDCGPOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365249
Record name 1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

CAS RN

40401-41-0
Record name 1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(see, e.g., Ganesan, A., et al., Journal of Organic Chemistry 1993, 58, 6155-6157). A solution of 3-aminocrotonitrile (mixture of cis and trans) (1.50 g, 17.5 mmol) and 3-chlorophenylhydrazine hydrochloride (3.0 g, 16.2 mmol) in 25 mL of 1N HCl was heated to reflux for 3 h under nitrogen. The reaction mixture was diluted with H2O (30 mL) and extracted with EtOAc (20 mL×2). The combined organic layers were washed with brine, dried (Na2SO4), filtered, and concentrated under reduced pressure. The crude was recrystallized from hot iPrOH to give the title compound (677 mg, 20%) as a beige fluffy solid. 1H NMR (500 MHz, CDCl3) δ 7.62 (s, 1H), 7.48 (d, J=8.0 Hz, 1H), 7.37 (t, J=8.0 Hz, 1H), 7.28 (d, J=9.5 Hz, 1H), 5.46 (s, 1H), 2.22 (s, 3H). 13C NMR (125 MHz, CDCl3) δ 149.95, 145.30, 139.87, 135.05, 130.32, 126.86, 123.67, 121.28, 91.41, 13.89.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
20%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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